Welcome to the BenchChem Online Store!
molecular formula C8H8BrF B1611987 2-Bromo-4-ethyl-1-fluorobenzene CAS No. 891843-33-7

2-Bromo-4-ethyl-1-fluorobenzene

Cat. No. B1611987
M. Wt: 203.05 g/mol
InChI Key: CJXWORGKEZAUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07576098B2

Procedure details

To a solution of 3′-bromo-4′-fluoroacetophenone (6.80 g, 31.3 mmol) in 31 mL TFA, was added triethylsilane (15 mL). The mixture was stirred at rt for 20 h, then concentrated. The crude product was purified by flash chromatography (100% hexanes, 2×) to afford 4.33 g of Intermediate 228.1 as a colorless oil.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9](=O)[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][CH3:10])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)C(C)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
31 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (100% hexanes, 2×)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.33 g
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.